Lipophilicity Balance vs. Bis-Hydroxyethyl Analog
The XLogP3-AA value of N-ethyl-N-(2-hydroxyethyl)pentanamide is 0.8 [1]. While experimental octanol-water partition coefficients for the N,N-bis(2-hydroxyethyl)pentanamide analog (CAS 70942-03-9) have not been reported in the peer-reviewed literature, the presence of a second hydroxyl group in that analog is structurally predicted to reduce lipophilicity relative to the target compound. This difference in predicted hydrophilicity-lipophilicity balance directly impacts solvent extraction efficiency and partitioning behavior in biphasic systems.
Comparator bis-OH: predicted lower
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | N,N-Bis(2-hydroxyethyl)pentanamide (CAS 70942-03-9) — No peer-reviewed experimental LogP data available; class-level inference based on increased hydroxyl count |
| Quantified Difference | Not quantifiable due to absence of experimental comparator data; directionality inferred as lower lipophilicity for the bis-hydroxyethyl analog |
| Conditions | Computed property, XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A LogP value of 0.8 indicates moderate lipophilicity that may favor partitioning into organic phases compared to more hydrophilic bis-hydroxyethyl analogs, potentially affecting extraction efficiency in biphasic reaction workups.
- [1] PubChem. N-ethyl-N-(2-hydroxyethyl)pentanamide. Computed Properties: XLogP3-AA. PubChem Compound Summary for CID 24284632. View Source
